(1S)-1-(2-Fluorophenyl)-N-[(1S)-1-phenylethyl]ethanaminium 2-carboxybenzoate
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Overview
Description
(1S)-1-(2-Fluorophenyl)-N-[(1S)-1-phenylethyl]ethanaminium 2-carboxybenzoate: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a phenylethyl group, and a carboxybenzoate moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Fluorophenyl)-N-[(1S)-1-phenylethyl]ethanaminium 2-carboxybenzoate typically involves multiple steps, including the formation of the ethanaminium core, the introduction of the fluorophenyl group, and the attachment of the carboxybenzoate moiety. Common synthetic routes may include:
Formation of the Ethanaminium Core: This step often involves the reaction of an appropriate amine with an alkyl halide under basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a fluorine atom is introduced to the phenyl ring.
Attachment of the Carboxybenzoate Moiety: This step may involve esterification or amidation reactions, where the carboxybenzoate group is attached to the ethanaminium core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-Fluorophenyl)-N-[(1S)-1-phenylethyl]ethanaminium 2-carboxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(2-Fluorophenyl)-N-[(1S)-1-phenylethyl]ethanaminium 2-carboxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions, particularly those involving fluorinated aromatic compounds.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1S)-1-(2-Fluorophenyl)-N-[(1S)-1-phenylethyl]ethanaminium 2-carboxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to these targets, while the ethanaminium core facilitates the compound’s overall stability and solubility. The carboxybenzoate moiety may play a role in modulating the compound’s pharmacokinetic properties.
Properties
Molecular Formula |
C24H24FNO4 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
N-[1-(2-fluorophenyl)ethyl]-1-phenylethanamine;phthalic acid |
InChI |
InChI=1S/C16H18FN.C8H6O4/c1-12(14-8-4-3-5-9-14)18-13(2)15-10-6-7-11-16(15)17;9-7(10)5-3-1-2-4-6(5)8(11)12/h3-13,18H,1-2H3;1-4H,(H,9,10)(H,11,12) |
InChI Key |
HFOXSGBKPPFGPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2F.C1=CC=C(C(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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